

commercial suppliers of 5-Chloro-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

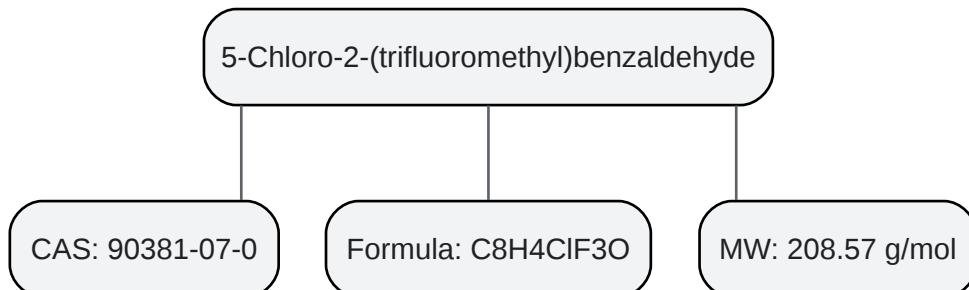
Compound Name:	5-Chloro-2-(trifluoromethyl)benzaldehyde
Cat. No.:	B1591102

[Get Quote](#)

An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of **5-Chloro-2-(trifluoromethyl)benzaldehyde**

Introduction

5-Chloro-2-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that serves as a critical intermediate in the synthesis of high-value organic molecules. Its unique structure, featuring an electron-withdrawing trifluoromethyl group and a chlorine atom, imparts specific reactivity and properties that are highly sought after in the development of pharmaceuticals and agrochemicals.^[1] The aldehyde functional group provides a versatile handle for a wide array of chemical transformations, making it a key building block for constructing complex molecular architectures.


This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for **5-Chloro-2-(trifluoromethyl)benzaldehyde**. It details reliable commercial suppliers, outlines key physicochemical properties, and presents standardized protocols for identity and purity verification, ensuring the integrity of starting materials for research and development.

Key Identifiers:

- CAS Number: 90381-07-0^[2]

- Molecular Formula: $C_8H_4ClF_3O$ [2]
- Molecular Weight: 208.57 g/mol [2]

Chemical Identity of 5-Chloro-2-(trifluoromethyl)benzaldehyde

[Click to download full resolution via product page](#)

Caption: Key identifiers for **5-Chloro-2-(trifluoromethyl)benzaldehyde**.

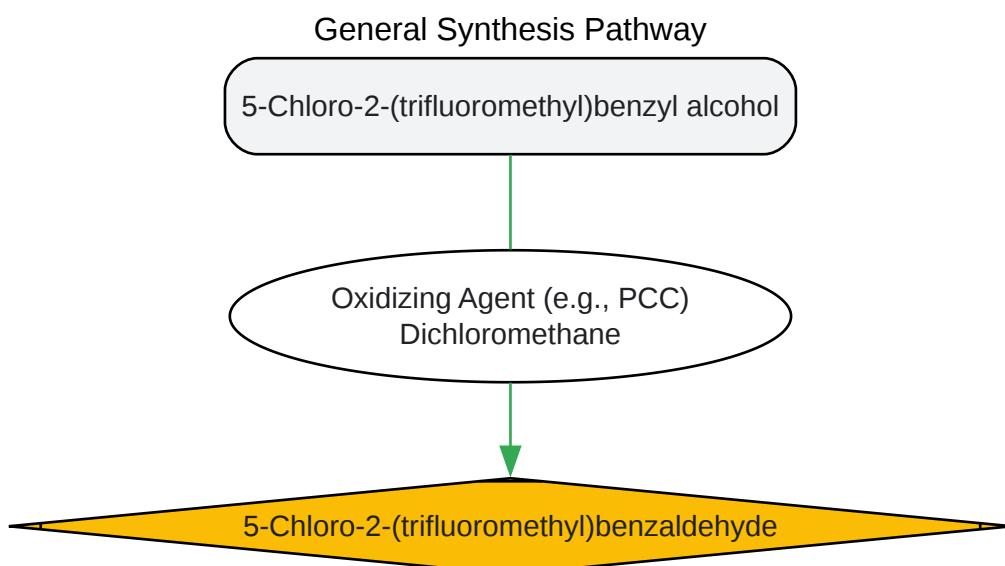
Commercial Suppliers

Sourcing high-purity reagents is a foundational requirement for reproducible scientific research. The following table consolidates information on several commercial suppliers known to offer **5-Chloro-2-(trifluoromethyl)benzaldehyde**. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) to verify purity and specifications before purchase.

Supplier	Product Name	CAS Number	Purity/Grade	Notes
Sigma-Aldrich	2-Chloro-5-(trifluoromethyl)benzaldehyde	82386-89-8	98%	Note: Isomer listed. Often used in pharmaceutical and biotech development.
TCI America	2-Chloro-5-(trifluoromethyl)benzaldehyde	82386-89-8	>98.0%	Note: Isomer listed. For research and commercial use. [3] [4]
BLDpharm	5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde	117752-05-3	---	Note: Structurally related compound. [5]
Matrix Scientific	5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde	117752-05-3	---	Note: Structurally related compound. [6]
Amadis Chemical	5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde	117752-05-3	97%	Note: Structurally related compound. [7]

Note: The CAS number 82386-89-8 refers to the isomer 2-Chloro-5-(trifluoromethyl)benzaldehyde, which is a common and commercially available related compound. Researchers should carefully verify the specific isomer required for their application.

Physicochemical Properties


Understanding the physical and chemical properties of a reagent is essential for its proper handling, storage, and use in reactions.

Property	Value	Source
Appearance	Colorless to yellow or green clear liquid	[8]
Boiling Point	42-44 °C at 1.5 mmHg	[8][9]
Density	1.435 g/mL at 25 °C	[8][9]
Refractive Index (n ₂₀ /D)	1.488	[8][9]
Flash Point	193 °F (89.4 °C)	[8]

Synthesis Overview

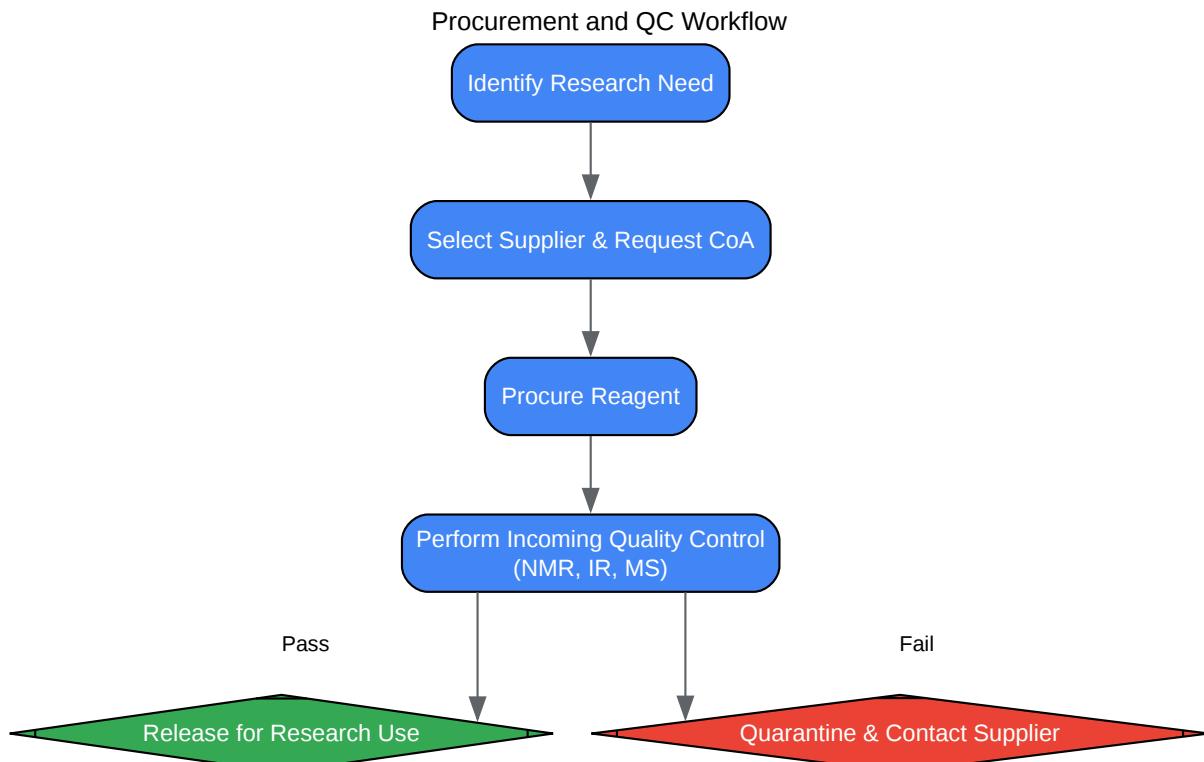
5-Chloro-2-(trifluoromethyl)benzaldehyde is typically synthesized via the oxidation of the corresponding alcohol, 5-Chloro-2-(trifluoromethyl)benzyl alcohol. This transformation is a standard procedure in organic chemistry, often employing a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

A common laboratory-scale method involves the use of Pyridinium chlorochromate (PCC) in a solvent like dichloromethane (DCM).[\[2\]](#) The reaction proceeds at room temperature, and the product is isolated after a straightforward workup and purification by silica gel chromatography.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Oxidation of the parent alcohol to the aldehyde.

Core Applications in Research and Development


The trifluoromethyl group ($-\text{CF}_3$) is a bioisostere for several functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[\[10\]](#)

Consequently, **5-Chloro-2-(trifluoromethyl)benzaldehyde** is a valuable precursor for synthesizing a range of bioactive molecules.

- **Pharmaceutical Synthesis:** It is a key intermediate in the development of novel therapeutics, particularly in oncology and anti-inflammatory research.[\[1\]](#)[\[10\]](#) The substituted benzaldehyde structure is integral to forming scaffolds like chalcones, imidazoquinolinoacridinones, and other heterocyclic systems with demonstrated biological activity.[\[9\]](#)[\[10\]](#)
- **Agrochemical Synthesis:** The compound serves as a precursor for advanced agrochemicals, including potent and selective herbicides and fungicides, where the trifluoromethyl group contributes to the molecule's efficacy.[\[1\]](#)
- **Material Science:** It is also used in the creation of high-performance polymers and coatings that require specific chemical properties imparted by the fluorinated and chlorinated benzene ring.[\[1\]](#)

Quality Control and Analytical Methods

Verifying the identity and purity of the starting material is a non-negotiable step in any synthetic workflow. The following protocols outline standard methods for the characterization of **5-Chloro-2-(trifluoromethyl)benzaldehyde**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for sourcing and validating chemical reagents.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the precise structure of the molecule.

- Objective: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons.
- Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or Methanol-d4) in a 5 mm NMR tube.^[11] Add a small

amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

- ^1H NMR Spectroscopy Acquisition:
 - Acquire a proton NMR spectrum on a 400 MHz (or higher) spectrometer.[2]
 - Expected Chemical Shifts (δ , ppm):
 - Aldehyde proton (s, 1H): ~10.33 ppm
 - Aromatic protons (3H): Three distinct signals in the range of ~7.5-8.0 ppm, showing characteristic splitting patterns (e.g., singlet, doublet).[2]
- Data Interpretation: The presence of the aldehyde singlet around 10.3 ppm and the pattern of the three aromatic protons are key indicators of the correct structure. The integration of these peaks should correspond to a 1:3 ratio.

Protocol 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

- Objective: To confirm the presence of the aldehyde C=O and C-H stretches.
- Sample Preparation: As the compound is a liquid, it can be analyzed neat.
- ATR-FTIR Spectroscopy Acquisition:
 - Place a small drop of the liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[11]
 - Record the spectrum from 4000-400 cm^{-1} .[11]
 - Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
- Data Interpretation:
 - A strong, sharp absorption band around 1700-1710 cm^{-1} is characteristic of the carbonyl (C=O) stretch of the aromatic aldehyde.

- A medium intensity band around $2820\text{-}2850\text{ cm}^{-1}$ and another near $2720\text{-}2750\text{ cm}^{-1}$ (Fermi doublet) are indicative of the C-H stretch of the aldehyde.

Protocol 3: Mass Spectrometry (MS)

MS provides information about the mass of the molecule, confirming its molecular weight and fragmentation pattern.

- Objective: To confirm the molecular weight of the compound.
- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
- Mass Spectrometry Acquisition:
 - Infuse the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[\[11\]](#)[\[12\]](#)
 - Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., 50-300 amu).
- Data Interpretation: The mass spectrum should show a molecular ion peak (M^+) or a protonated molecular peak ($[M+H]^+$) corresponding to the molecular weight of 208.57. The isotopic pattern characteristic of a molecule containing one chlorine atom (an $M+2$ peak approximately one-third the intensity of the M peak) should also be visible.

Safe Handling and Storage

Proper safety precautions are mandatory when handling any chemical reagent.

- Hazard Identification: **5-Chloro-2-(trifluoromethyl)benzaldehyde** is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[\[13\]](#) It may also cause respiratory irritation.[\[14\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
 - Chemical safety goggles or a face shield.[\[14\]](#)[\[15\]](#)

- Chemically resistant gloves (inspect before use).[[13](#)]
- A laboratory coat.
- Handling:
 - Use only in a well-ventilated area, preferably within a chemical fume hood.[[14](#)]
 - Avoid breathing vapors, mist, or gas.[[13](#)]
 - Wash hands thoroughly after handling.[[14](#)]
- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[[14](#)][[15](#)]
 - Some suppliers recommend storage under an inert gas (nitrogen or argon) at 2-8°C.[[8](#)]

Conclusion

5-Chloro-2-(trifluoromethyl)benzaldehyde is an indispensable reagent for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its value is derived from the unique combination of a reactive aldehyde handle and the property-enhancing effects of its chloro and trifluoromethyl substituents. For researchers, ensuring the procurement of this intermediate from reputable suppliers and performing rigorous incoming quality control are critical first steps toward successful and reproducible synthetic outcomes. Adherence to strict safety protocols is equally important to ensure a safe laboratory environment.

References

- Capot Chemical. (2010).
- CP Lab Safety. 2-Chloro-5-(trifluoromethyl)benzaldehyde, 25g, Each. [[Link](#)]
- CP Lab Safety. 2-Chloro-5-(trifluoromethyl)benzaldehyde, 5g, Each. [[Link](#)]
- Scientific Laboratory Supplies. 2-Chloro-5-(trifluoromethyl)benzaldehyde, 98%. [[Link](#)]
- National Institutes of Health (NIH). Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 117752-05-3|5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]
- 6. 117752-05-3 Cas No. | 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde | Matrix Scientific [matrixscientific.com]
- 7. 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde,117752-05-3-Amadis Chemical [amadischem.com]
- 8. 2-Chloro-5-trifluoromethylbenzaldehyde CAS#: 82386-89-8 [m.chemicalbook.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. capotchem.com [capotchem.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [commercial suppliers of 5-Chloro-2-(trifluoromethyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591102#commercial-suppliers-of-5-chloro-2-trifluoromethyl-benzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com